5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine |
InChI |
InChI=1S/C10H11N3/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H3,11,12,13) |
InChI Key |
RLUBCJZULUSMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine typically involves multicomponent reactions. One efficient protocol involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for a catalyst and results in high yields and high diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method attractive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, forming polyfunctionalized derivatives.
Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Substitution Reactions: Various nucleophiles can be used under mild conditions.
Major Products:
Cycloaddition Products: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
Substitution Products: Substituted derivatives with potential biological activity.
Scientific Research Applications
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is primarily based on its ability to interact with various molecular targets. The nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the tetrahydro modification.
Pyrrolo[2,3-B]pyridine: A simpler structure with fewer rings, used in various chemical syntheses.
Biological Activity
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 173.21 g/mol. The compound features a complex bicyclic structure that is synthesized through various methods, including multicomponent reactions involving isocyanides and dihydropyridines in refluxing acetonitrile. This method has shown high yields and diastereoselectivity in producing polyfunctionalized derivatives .
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain derivatives of this compound have demonstrated moderate activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 to 50 μg/mL compared to standard antibiotics like ciprofloxacin .
Hypolipidemic Effects
Recent studies have highlighted the hypolipidemic effects of certain derivatives. Compounds derived from this structure have been shown to significantly lower serum total cholesterol (TC) and triglycerides (TG) levels in hyperlipidemic rats. For example:
- Compound 5 reduced TC by approximately 19.45%.
- Compound 6 lowered TG levels by 28.77%, outperforming the standard drug gemfibrozil .
Antioxidant Activity
The antioxidant potential of these compounds has also been evaluated. Some derivatives exhibited notable radical scavenging activity, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Study on Antimicrobial Properties
A study focused on the antimicrobial efficacy of various pyrrole derivatives found that compound 2 showed an MIC value comparable to ciprofloxacin against Staphylococcus aureus. This suggests that modifications to the tetrahydrocyclopenta structure can enhance antimicrobial potency.
Study on Lipid Profile Modulation
In another investigation involving hyperlipidemic rats treated with different derivatives of the compound, it was observed that compounds 5 and 6 significantly improved lipid profiles by increasing high-density lipoprotein (HDL) levels while reducing low-density lipoprotein (LDL) levels. This dual action indicates their potential use in managing cardiovascular diseases associated with dyslipidemia .
Summary of Findings
| Activity Type | Compound | Effect | Comparison |
|---|---|---|---|
| Antimicrobial | Compound 2 | MIC = 25 μg/mL against S. aureus | Comparable to ciprofloxacin |
| Hypolipidemic | Compound 5 | TC reduction = 19.45% | More effective than gemfibrozil |
| Antioxidant | Compound 2 | 59% inhibition of radical scavenging | Highest among tested compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
